Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-

Description

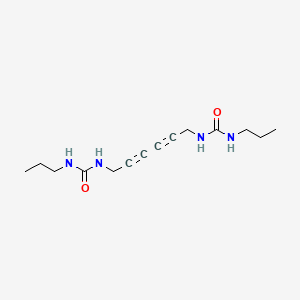

Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-) (CAS: 98786-26-6) is a diurea derivative featuring a conjugated 2,4-hexadiyne backbone and N'-propyl substituents on the urea moieties. This compound’s structure combines the rigidity of the hexadiyne core with the flexibility of alkyl side chains, making it a candidate for studies in polymer chemistry and materials science.

Properties

CAS No. |

98786-26-6 |

|---|---|

Molecular Formula |

C14H22N4O2 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

1-propyl-3-[6-(propylcarbamoylamino)hexa-2,4-diynyl]urea |

InChI |

InChI=1S/C14H22N4O2/c1-3-9-15-13(19)17-11-7-5-6-8-12-18-14(20)16-10-4-2/h3-4,9-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |

InChI Key |

BATDZCKEUFDZOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NCC#CC#CCNC(=O)NCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) typically involves the reaction of hexa-2,4-diyne-1,6-diol with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as toluene, with triethylamine acting as a base to facilitate the reaction . The mixture is stirred at room temperature for several hours, after which the product is isolated by filtration and purified using column chromatography .

Chemical Reactions Analysis

1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the urea groups, where nucleophiles such as amines or thiols replace the propyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces diols .

Scientific Research Applications

Medicinal Chemistry

Urea derivatives have been extensively studied for their biological activities. The specific compound has shown promise in the following areas:

- Anticancer Activity : Research indicates that urea derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Urease Inhibition : Urea derivatives have been identified as potential urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various physiological processes and diseases. The inhibition of urease activity is crucial in managing conditions such as urinary tract infections and kidney stones .

Materials Science

The unique properties of urea derivatives, including their ability to form hydrogen bonds and their structural versatility, make them suitable for applications in materials science:

- Polymer Synthesis : Urea derivatives can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can lead to materials with improved performance characteristics for applications in coatings, adhesives, and composites .

- Nanomaterials : The compound can serve as a precursor for the synthesis of nanostructured materials. Its reactivity allows for the development of nanocomposites that exhibit unique electrical and optical properties, making them suitable for applications in electronics and photonics .

Environmental Science

Urea derivatives have potential applications in environmental remediation:

- Heavy Metal Ion Removal : Compounds containing urea functionalities can interact with heavy metal ions in aqueous solutions, facilitating their removal from contaminated water sources. This application is particularly relevant for wastewater treatment processes aimed at reducing environmental pollution .

Case Study 1: Anticancer Activity

A study conducted on various urea derivatives demonstrated that compounds similar to urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-) showed promising anticancer activity against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Urease Inhibition

In vitro assays evaluating the urease inhibitory potential of synthesized urea derivatives revealed that certain modifications to the chemical structure significantly enhanced their inhibitory activity. The results indicated that compounds with longer aliphatic chains exhibited better inhibition compared to their shorter counterparts.

Mechanism of Action

The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its urea groups. These interactions can modulate the activity of the target proteins, leading to various biological effects . The compound’s diacetylene backbone may also play a role in its activity by facilitating interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

N,N''-1,6-Hexanediylbis[N'-hexyl-Urea] (CAS: 89307-23-3)

- Structure: Linear hexane backbone (non-conjugated) with hexyl-urea substituents.

- Properties : Higher molecular weight (C20H42N4O2 vs. C14H22N4O2 for the target compound) due to longer alkyl chains. Hexyl groups improve lipophilicity but may reduce crystallinity compared to the hexadiyne backbone.

N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] (CAS: 36938-15-5)

- Structure : Hexane backbone with hydroxyethyl-methylurea groups.

- Key Differences: Polar hydroxyethyl groups introduce hydrogen-bonding capacity, contrasting with the non-polar propyl groups in the target compound. This polarity may influence thermal stability and solubility in polar solvents.

- Reactivity : Hydroxy groups could participate in secondary reactions (e.g., esterification), unlike the inert propyl substituents .

Aryl Sulfonate-Substituted Ureas (e.g., N,N'-di-[4-(methanesulfonyloxy)phenyl] urea)

- Structure : Aromatic rings with sulfonate esters linked to urea groups.

- Comparison : The sulfonate esters in these derivatives enable radical-mediated polymerization (as seen in ), whereas the hexadiyne backbone in the target compound supports topochemical polymerization via 1,4-addition.

- Thermal Behavior : Sulfonate-substituted ureas exhibit distinct Arrhenius parameters (e.g., activation energy ~120 kJ/mol for liquid-state polymerization) compared to diyne-based systems, which require precise alignment for solid-state polymerization .

Polymerization Behavior and Kinetic Analysis

The hexadiyne core in Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-) is structurally analogous to 2,4-hexadiyne-1,6-diylbis-(p-toluenesulfonate) (), which polymerizes via a zero-order reaction model in the liquid state with nearly constant activation energy (~110–120 kJ/mol). Key comparisons include:

- Liquid vs. Solid-State Polymerization :

| Property | Liquid-State Polymerization | Solid-State Polymerization |

|---|---|---|

| Reaction Order | Zero-order | Autocatalytic |

| Activation Energy | Constant (~120 kJ/mol) | Variable (multi-step kinetics) |

| Byproducts | Complete elimination of sulfonate | Partial retention of sulfonate |

| Product Structure | Homogeneous polymer matrix | Heterogeneous phase composition |

Biological Activity

Chemical Identity

- Common Name : Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-

- CAS Number : 98786-26-6

- Molecular Formula : C14H22N4O

- Molecular Weight : 278.35 g/mol

This compound is a derivative of urea featuring a hexadiyne structure, which contributes to its unique biological activities.

The biological activity of Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-) primarily involves its interaction with biological membranes and proteins. The presence of multiple functional groups allows for diverse interactions at the molecular level.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. Its hexadiyne moiety has been linked to the disruption of microbial cell membranes.

- Anticancer Properties : Research suggests potential anticancer effects due to its ability to induce apoptosis in certain cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle proteins.

- Enzyme Inhibition : Urea derivatives are known for their ability to inhibit specific enzymes. This compound may inhibit proteases or other enzymes critical for cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-) against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound induced a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.